5-Amino-6-(2-methylpropoxy)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-(2-methylpropoxy)pyridin-2-ol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves several steps. One common method includes the reaction of 5-amino-2-hydroxypyridine with 2-methylpropyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Amino-6-(2-methylpropoxy)pyridin-2-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(2-methylpropoxy)pyridin-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-6-(2-methylpropoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5-Amino-6-(2-methylpropoxy)pyridin-2-ol can be compared with other similar compounds, such as:
5-Amino-2-hydroxypyridine: This compound shares a similar pyridine core but lacks the 2-methylpropoxy group, making it less hydrophobic and potentially altering its biological activity.
4-Amino-5-methylpyridin-2-ol: This compound has a methyl group at the 5-position instead of the 2-methylpropoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H14N2O2 |
---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-amino-6-(2-methylpropoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)5-13-9-7(10)3-4-8(12)11-9/h3-4,6H,5,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XMGLLDGASJYQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC(=O)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.